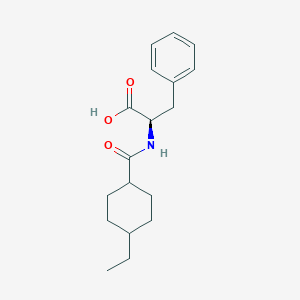

N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine

Vue d'ensemble

Description

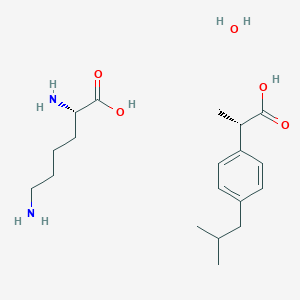

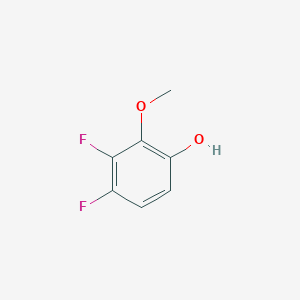

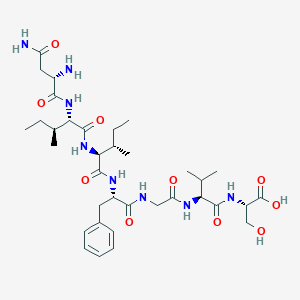

N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine is a derivative of phenylalanine, an amino acid, which has been modified by the introduction of a cyclohexylcarbonyl group. This modification is significant in the field of medicinal chemistry, as it has been shown to impart hypoglycemic activity to the compound. The structural analogues of this compound have been synthesized and evaluated, demonstrating the importance of the three-dimensional structure of the acyl moiety for biological activity .

Synthesis Analysis

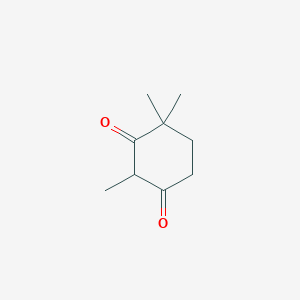

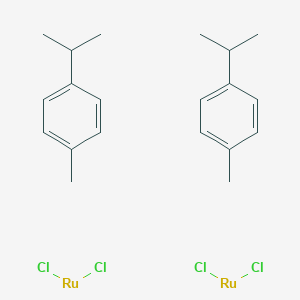

The synthesis of related compounds involves the modification of the phenylalanine moiety and the acyl group. For instance, a highly active compound, N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phen

Applications De Recherche Scientifique

Conformational Analysis and Molecular Interactions

The research on analogues of N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine, such as 1-amino-2-phenylcyclohexanecarboxylic acid, provides insights into the intrinsic conformational preferences of these compounds. These studies, conducted through quantum mechanical calculations and solvent influence analysis, shed light on the conformational profile and the interactions of the aromatic pi orbitals with the peptide backbone, highlighting the impact of the environment on these conformations (Alemán et al., 2009).

Synthesis and Structural Analysis

Research on the synthesis of analogues such as N-(cyclohexylcarbonyl)-D-phenylalanine reveals relationships between the three-dimensional structure of the acyl moiety and its biological activity. High-resolution NMR spectroscopy and molecular calculations have been utilized to elucidate the structural requirements for possessing specific biological activities, leading to the development of highly active compounds with potential therapeutic applications (Shinkai et al., 1989).

Gelation Properties in Organic Solvents

The study of synthetic, low molecular mass, self-organizing urethane amides of L-phenylalanine demonstrates the importance of specific structural features for effective gelation in organic solvents. These findings are pivotal for understanding the self-assembly and gelation behaviors of phenylalanine derivatives, which can be applied in various fields including materials science and drug delivery systems (Bhattacharya & Acharya, 1999).

Biosynthesis and Metabolic Fate in Plants

Research on the biosynthesis and metabolic fate of phenylalanine in conifer trees has identified alternative pathways for its synthesis and highlighted its central role in connecting primary and secondary metabolism. This research is crucial for understanding how plants, especially trees, divert carbon into the biosynthesis of phenylpropanoids and other phenylalanine-derived compounds, which are essential for their growth, development, and defense (Pascual et al., 2016).

Mécanisme D'action

Target of Action

The primary target of 4-Desisopropyl-4-ethyl Nateglinide, also known as K4529956QE or N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine, is the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake of glucose into cells .

Mode of Action

4-Desisopropyl-4-ethyl Nateglinide acts by binding to the β cells of the pancreas to stimulate insulin release . This compound is an amino acid derivative that induces an early insulin response to meals, thereby decreasing postprandial (after meal) blood glucose levels . Its action is dependent on the presence of glucose, and it has no effect on insulin release in the absence of glucose .

Biochemical Pathways

The compound affects the insulin secretion pathway. By stimulating the β cells of the pancreas, it promotes the release of insulin, which in turn facilitates the uptake of glucose into cells . This reduces the amount of glucose in the bloodstream, helping to control blood glucose levels, particularly after meals .

Pharmacokinetics

4-Desisopropyl-4-ethyl Nateglinide is extensively metabolized in the liver . The major metabolites possess less activity than the parent compound . One minor metabolite, the isoprene, has the same potency as its parent compound . The compound is excreted in urine (83%) and feces (10%) .

Result of Action

The action of 4-Desisopropyl-4-ethyl Nateglinide results in a decrease in both postprandial and fasting blood glucose levels . It has been shown to decrease glycosylated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control . The compound is more effective at lowering postprandial blood glucose than other antidiabetic agents .

Action Environment

The action, efficacy, and stability of 4-Desisopropyl-4-ethyl Nateglinide can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

Propriétés

IUPAC Name |

(2R)-2-[(4-ethylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-2-13-8-10-15(11-9-13)17(20)19-16(18(21)22)12-14-6-4-3-5-7-14/h3-7,13,15-16H,2,8-12H2,1H3,(H,19,20)(H,21,22)/t13?,15?,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSFDDAYCLFQJP-AVVWSFFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557766 | |

| Record name | N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine | |

CAS RN |

105746-45-0 | |

| Record name | 4-Desisopropyl-4-ethyl nateglinide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105746450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DESISOPROPYL-4-ETHYL NATEGLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4529956QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.